molecular formula C9H9NO2S B1292624 Ethyl 5-(cyanomethyl)thiophene-2-carboxylate CAS No. 212508-31-1

Ethyl 5-(cyanomethyl)thiophene-2-carboxylate

Cat. No.: B1292624
CAS No.: 212508-31-1
M. Wt: 195.24 g/mol
InChI Key: QTZRBKMKEIUFDU-UHFFFAOYSA-N
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Description

Ethyl 5-(cyanomethyl)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of the thiophene ring, a five-membered ring containing sulfur, imparts unique properties to these compounds, making them valuable in different scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(cyanomethyl)thiophene-2-carboxylate typically involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions usually involve the use of a base such as sodium hydroxide (NaOH) or an acid medium to facilitate the formation of the thiophene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Gewald reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(cyanomethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.

    Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(cyanomethyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(cyanomethyl)thiophene-2-carboxylate is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and potential biological activities compared to other thiophene derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 5-(cyanomethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-2-12-9(11)8-4-3-7(13-8)5-6-10/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZRBKMKEIUFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646796
Record name Ethyl 5-(cyanomethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212508-31-1
Record name Ethyl 5-(cyanomethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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